(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an ethynylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the coupling of an ethynylbenzoyl chloride with a protected amino acid derivative, followed by deprotection and purification steps. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction of the benzoyl group can produce alcohols.
Scientific Research Applications
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynylbenzoyl group can enhance binding affinity and specificity, while the amino acid moiety can facilitate transport and cellular uptake. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-benzoylphenyl)propanoic acid: Lacks the ethynyl group, which may result in different binding properties and biological activities.
(S)-2-Amino-3-(4-(4-methylbenzoyl)phenyl)propanoic acid: Contains a methyl group instead of an ethynyl group, affecting its chemical reactivity and applications.
Uniqueness
The presence of the ethynyl group in (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid makes it unique compared to similar compounds. This structural feature can enhance its reactivity and binding properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-ethynylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H15NO3/c1-2-12-3-7-14(8-4-12)17(20)15-9-5-13(6-10-15)11-16(19)18(21)22/h1,3-10,16H,11,19H2,(H,21,22)/t16-/m0/s1 |
InChI Key |
OBIYBGWUUTYNTA-INIZCTEOSA-N |
Isomeric SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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